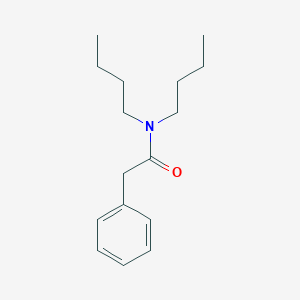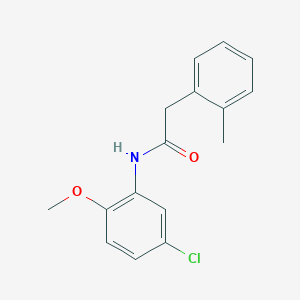
Phenylacetamide, N,N-dibutyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylacetamide, N,N-dibutyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as N-phenylacetyl-N-butylamine and is synthesized through a multistep process. In
Wissenschaftliche Forschungsanwendungen
Phenylacetamide, N,N-dibutyl- has been studied extensively due to its potential applications in various fields. One of the primary applications of this compound is in the field of organic synthesis. It can be used as a reagent in various reactions, including the synthesis of other organic compounds. Additionally, it has been studied for its potential use in the development of new drugs.
Wirkmechanismus
The mechanism of action of Phenylacetamide, N,N-dibutyl- is not well understood. However, it is believed to act as a modulator of the GABA receptor. This receptor is responsible for the inhibition of neurotransmitter release in the brain, and its modulation can lead to changes in brain function.
Biochemical and Physiological Effects
Phenylacetamide, N,N-dibutyl- has been shown to have various biochemical and physiological effects. It has been found to have anxiolytic and sedative effects in animal models. Additionally, it has been shown to have anticonvulsant properties and can reduce the severity of seizures in animal models. It has also been studied for its potential use in the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of Phenylacetamide, N,N-dibutyl- is its ease of synthesis. Additionally, it is relatively stable and can be stored for extended periods without degradation. However, its mechanism of action is not well understood, and its effects can vary depending on the dose and route of administration. Additionally, it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several potential future directions for the study of Phenylacetamide, N,N-dibutyl-. One of the primary areas of interest is in the development of new drugs that target the GABA receptor. Additionally, it may have potential applications in the treatment of various neurological disorders, including anxiety, depression, and epilepsy. Further studies are needed to better understand its mechanism of action and to determine its safety and efficacy in humans.
Conclusion
In conclusion, Phenylacetamide, N,N-dibutyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is synthesized through a multistep process and has been studied extensively for its potential use in organic synthesis and drug development. Its mechanism of action is not well understood, but it is believed to act as a modulator of the GABA receptor. It has various biochemical and physiological effects and has potential applications in the treatment of various neurological disorders. Further studies are needed to better understand its mechanism of action and to determine its safety and efficacy in humans.
Synthesemethoden
Phenylacetamide, N,N-dibutyl- is synthesized through a multistep process that involves the reaction of butylamine with phenylacetyl chloride. The reaction results in the formation of N-phenylacetyl-N-butylamine, which is then subjected to further reactions to obtain the final product. This synthesis method is well-established, and the compound can be obtained in high yields with high purity.
Eigenschaften
Molekularformel |
C16H25NO |
|---|---|
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
N,N-dibutyl-2-phenylacetamide |
InChI |
InChI=1S/C16H25NO/c1-3-5-12-17(13-6-4-2)16(18)14-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 |
InChI-Schlüssel |
KNKHTVMCLHDUNM-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CC1=CC=CC=C1 |
Kanonische SMILES |
CCCCN(CCCC)C(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)



![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)


![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)




![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)